molecular formula C12H10N4 B1584908 1,4-Di(1H-imidazol-1-yl)benzene CAS No. 25372-07-0

1,4-Di(1H-imidazol-1-yl)benzene

Cat. No.: B1584908
CAS No.: 25372-07-0
M. Wt: 210.23 g/mol
InChI Key: JWPDUQLIPMJLOF-UHFFFAOYSA-N
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Description

1H-Imidazole, 1,1’-(1,4-phenylene)bis- is a compound that features two imidazole rings connected by a 1,4-phenylene bridge. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(1,4-phenylene)bis- typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazole rings or the phenylene bridge.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole rings.

Scientific Research Applications

1H-Imidazole, 1,1’-(1,4-phenylene)bis- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets through its imidazole rings. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

  • 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis-
  • 1,4-bis(1-imidazolyl)benzene
  • 1,1’-(4,6-dimethyl-1,3-phenylene)bis(1H-imidazole)

Comparison: 1H-Imidazole, 1,1’-(1,4-phenylene)bis- is unique due to its specific phenylene bridge, which imparts distinct chemical properties compared to its analogs. The presence of different substituents on the phenylene ring or variations in the imidazole ring structure can significantly alter the compound’s reactivity and applications .

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-12(16-8-6-14-10-16)4-3-11(1)15-7-5-13-9-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPDUQLIPMJLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180021
Record name 1H-Imidazole, 1,1'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-07-0
Record name 1,1′-(1,4-Phenylene)bis[1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25372-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1,1'-(1,4-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1,1'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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